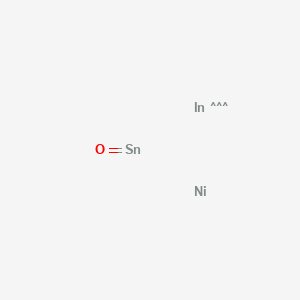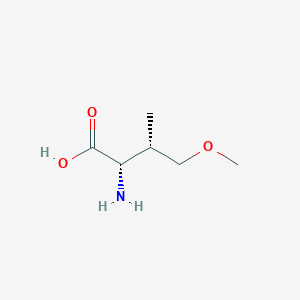
(3S)-4-Methoxy-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-Methoxy-L-valine is an organic compound that belongs to the class of amino acids. It is a derivative of L-valine, where the hydrogen atom at the fourth position is replaced by a methoxy group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Methoxy-L-valine typically involves the following steps:
Starting Material: The synthesis begins with L-valine, a naturally occurring amino acid.
Methoxylation: The hydrogen atom at the fourth position of L-valine is replaced by a methoxy group. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Methoxylation: Utilizing continuous flow reactors to achieve efficient methoxylation.
Catalysts: Employing catalysts such as palladium or platinum to enhance the reaction rate and yield.
Purification: Implementing large-scale purification methods like industrial chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-4-Methoxy-L-valine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, reverting it to L-valine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
Oxidation: Formation of (3S)-4-Hydroxy-L-valine.
Reduction: Formation of L-valine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(3S)-4-Methoxy-L-valine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3S)-4-Methoxy-L-valine involves its interaction with various molecular targets:
Protein Synthesis: It can be incorporated into proteins, affecting their structure and function.
Metabolic Pathways: Participates in metabolic pathways, influencing cellular processes.
Enzyme Interaction: Acts as a substrate or inhibitor for specific enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valine: The parent compound, lacking the methoxy group.
(3S)-4-Hydroxy-L-valine: An oxidized derivative.
(3S)-4-Amino-L-valine: A derivative with an amino group instead of a methoxy group.
Uniqueness
(3S)-4-Methoxy-L-valine is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with biological molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
630392-76-6 |
|---|---|
Molekularformel |
C6H13NO3 |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-4-methoxy-3-methylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5+/m1/s1 |
InChI-Schlüssel |
HISPJANDJRUGFV-UHNVWZDZSA-N |
Isomerische SMILES |
C[C@H](COC)[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(COC)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


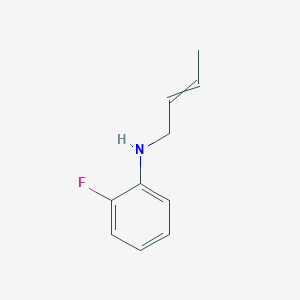

![6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium](/img/structure/B12576045.png)
![2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}](/img/structure/B12576053.png)
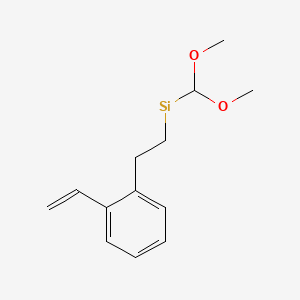
![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)
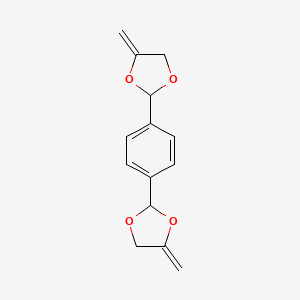
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
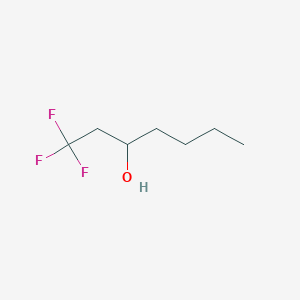
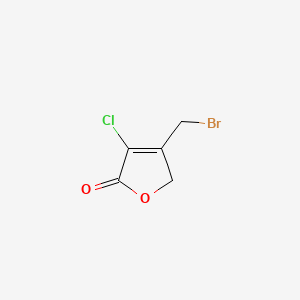
![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
